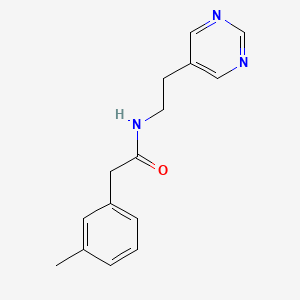
N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide, also known as PEAQX, is a selective antagonist of the AMPA receptor, which is a subtype of glutamate receptor. PEAQX has been widely studied for its potential applications in neuroscience research, particularly in the investigation of synaptic plasticity and learning and memory processes.
Wissenschaftliche Forschungsanwendungen
Antifolate and Antitumor Activities : Compounds similar to N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide have been studied for their potential as dihydrofolate reductase (DHFR) inhibitors and antitumor agents. For instance, a study discusses classical and nonclassical analogues of antifolates synthesized for potential DHFR inhibition and antitumor properties (Gangjee et al., 2007).
Antimicrobial Agents : Some derivatives of pyrimidinones and oxazinones have been synthesized as antimicrobial agents, demonstrating their potential in combating bacterial and fungal infections (Hossan et al., 2012).
Molecular Imprinting and Computational Calculations : Research has been conducted on enhancing the properties of molecular imprinted polymers using derivatives of pyrimidinones. These studies include biological evaluation and computational calculations, highlighting the versatility of these compounds (Fahim & Abu-El Magd, 2021).
Radioligand Imaging : Pyrimidineacetamides have been utilized in developing selective radioligands for imaging the translocator protein with positron emission tomography (PET), demonstrating their application in diagnostic imaging (Dollé et al., 2008).
Insecticidal Assessment : Certain heterocycles incorporating a thiadiazole moiety, which include cyanoacetamide derivatives, have been evaluated for their insecticidal properties against pests like the cotton leafworm (Fadda et al., 2017).
Anti-inflammatory and Analgesic Activities : Pyrimidine derivatives have also been synthesized and evaluated for their anti-inflammatory and analgesic activities, suggesting potential therapeutic applications (Sondhi et al., 2009).
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)-N-(2-pyrimidin-5-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-12-3-2-4-13(7-12)8-15(19)18-6-5-14-9-16-11-17-10-14/h2-4,7,9-11H,5-6,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVUNKUNOUEZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=CN=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(pyrimidin-5-yl)ethyl)-2-(m-tolyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

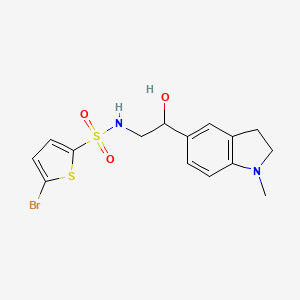
![6,8-dimethoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/no-structure.png)
![2-Amino[1,3]thiazolo[5,4-b]pyridin-5-ol dihydrobromide](/img/structure/B2674714.png)
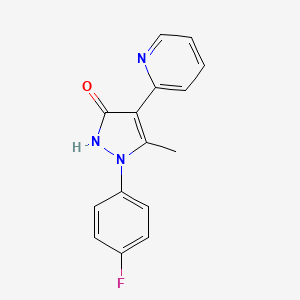
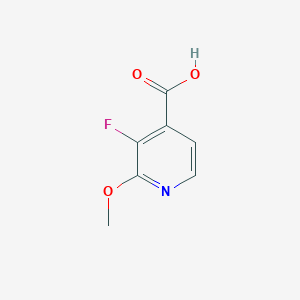
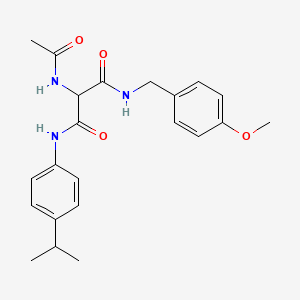
![benzyl 2-(8-isobutyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2674721.png)
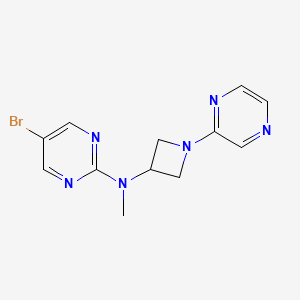
![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2674724.png)
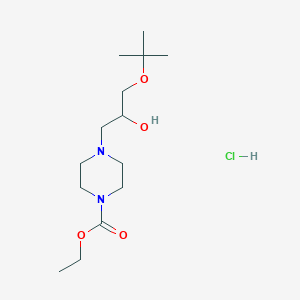
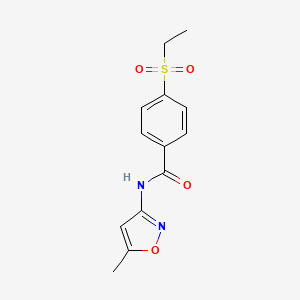
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2674728.png)

